3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid
Brand Name: Vulcanchem
CAS No.: 886500-14-7
VCID: VC20356693
InChI: InChI=1S/C11H9Br2N3O2/c12-6-3-7-10(8(13)4-6)15-5-16-11(7)14-2-1-9(17)18/h3-5H,1-2H2,(H,17,18)(H,14,15,16)
SMILES:
Molecular Formula: C11H9Br2N3O2
Molecular Weight: 375.02 g/mol

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid

CAS No.: 886500-14-7

Cat. No.: VC20356693

Molecular Formula: C11H9Br2N3O2

Molecular Weight: 375.02 g/mol

* For research use only. Not for human or veterinary use.

3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid - 886500-14-7

Specification

CAS No. 886500-14-7
Molecular Formula C11H9Br2N3O2
Molecular Weight 375.02 g/mol
IUPAC Name 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid
Standard InChI InChI=1S/C11H9Br2N3O2/c12-6-3-7-10(8(13)4-6)15-5-16-11(7)14-2-1-9(17)18/h3-5H,1-2H2,(H,17,18)(H,14,15,16)
Standard InChI Key MOCAYHXCIYPUDG-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1C(=NC=N2)NCCC(=O)O)Br)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-[(6,8-Dibromoquinazolin-4-yl)amino]propanoic acid features a quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings—with bromine substitutions at positions 6 and 8. The amino group at position 4 of the quinazoline ring is linked to a propanoic acid moiety via its β-carbon (position 3), distinguishing it from the 2-amino isomer described in VulcanChem’s database. This structural arrangement confers unique electronic and steric properties, influencing its solubility and reactivity.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource Analogue
Molecular FormulaC₁₁H₉Br₂N₃O₂
Molecular Weight375.02 g/mol
SolubilityPolar solvents (e.g., DMSO)
pKa (Predicted)15.15 ± 0.40

The compound’s planar quinazoline system facilitates π-π stacking interactions, while the bromine atoms enhance electrophilicity, making it reactive toward nucleophilic substitution .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Quinazoline aromatic protons (δ 7.8–8.5 ppm)

  • Propanoic acid α-proton (δ 3.2–3.5 ppm) and carboxylic acid proton (δ 12.1 ppm)
    Infrared (IR) spectroscopy confirms the presence of N-H (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) provides definitive molecular ion confirmation .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis typically involves:

  • Bromination: Introducing bromine at positions 6 and 8 of 4-chloroquinazoline using Br₂/FeBr₃.

  • Amination: Nucleophilic substitution of the 4-chloro group with 3-aminopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification: Chromatographic techniques (silica gel, eluent: CH₂Cl₂/MeOH) yield the final product.

Key Reaction:

4-Chloro-6,8-dibromoquinazoline+3-aminopropanoic acidBase3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid\text{4-Chloro-6,8-dibromoquinazoline} + \text{3-aminopropanoic acid} \xrightarrow{\text{Base}} \text{3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid}

Derivative Development

The carboxylic acid group enables further functionalization:

  • Esterification: Methanol/H⁺ yields methyl esters for improved membrane permeability .

  • Amide Conjugation: Coupling with amines via EDC/HOBt forms prodrugs targeting specific tissues .

Biological Profile and Mechanisms

Enzymatic Interactions

While the exact mechanism remains under investigation, preliminary studies on analogues suggest:

  • Kinase Inhibition: Competitive binding to ATP pockets in EGFR (IC₅₀ ~ 2.1 μM).

  • DNA Intercalation: Planar quinazoline intercalates into DNA, inducing apoptosis in cancer cells .

Pharmacological Screening

  • Anticancer Activity: Against MCF-7 breast cancer cells (EC₅₀ = 4.7 μM) .

  • Antimicrobial Effects: Moderate inhibition of S. aureus (MIC = 32 μg/mL) .

Pharmaceutical Applications and Challenges

Drug Development Prospects

  • Targeted Therapies: Functionalization with PEG chains enhances solubility for intravenous delivery.

  • Combination Regimens: Synergy with cisplatin observed in glioblastoma models .

Limitations

  • Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 12 min) .

  • Toxicity Concerns: Off-target effects on cardiac ion channels at high doses.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic variation of the propanoic acid chain .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve bioavailability .

  • In Vivo Efficacy Studies: Rodent models of colorectal cancer to validate preclinical potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator